Rsk-IN-1
Description
Rsk-IN-1 is a small-molecule inhibitor targeting ribosomal S6 kinase (RSK), a key regulator of cell proliferation, survival, and metastasis in cancer pathways. It competitively binds to the ATP-binding pocket of RSK isoforms (RSK1, RSK2, RSK3, and RSK4), inhibiting their phosphorylation and downstream signaling. Its chemical structure features a quinazoline core with substituted pyridine and benzamide moieties, contributing to its selectivity and binding affinity (Figure 1).
Properties
Molecular Formula |
C22H17NO2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-[4-(4-methylnaphthalen-1-yl)-3-pyridinyl]benzene-1,2-diol |
InChI |
InChI=1S/C22H17NO2/c1-14-6-8-18(17-5-3-2-4-16(14)17)19-10-11-23-13-20(19)15-7-9-21(24)22(25)12-15/h2-13,24-25H,1H3 |
InChI Key |
BYGBAJQOEZTVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C3=C(C=NC=C3)C4=CC(=C(C=C4)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rsk-IN-1 involves multiple steps, starting with the preparation of the core biaryl pyridine structure. The key steps include:
Suzuki Coupling Reaction: This reaction involves the coupling of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst and a base.
Nitration and Reduction: The nitro group is introduced into the aromatic ring, followed by reduction to form the corresponding amine.
Amidation: The amine is then reacted with an appropriate acid chloride to form the amide bond.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
RSK Inhibitors and Their Mechanisms
RSK inhibitors typically target the kinase activity of RSK1/RSK2 by binding to the ATP-binding pocket or interfering with phosphorylation-dependent activation. Key compounds include:
RSK1 Kinase Domain Interactions
The N-terminal kinase domain (NTKD) of RSK1 adopts an inactive conformation with a disordered activation loop. Inhibitors like Staurosporine and Purvalnol A bind to the ATP-binding pocket, exploiting structural features such as:
-
DFG motif : In inactive RSK1, the DFG motif adopts an "active-like" conformation, enabling ligand binding .
-
αC helix : Phosphorylation at Ser380 stabilizes the αC helix, critical for catalytic activity .
Phosphorylation-Dependent Activation
RSK1 is activated via phosphorylation at Thr573 (by ERK1/2) and Ser380 (autophosphorylation). Inhibitors disrupt these processes:
-
PMD-026 : Blocks Thr573 phosphorylation, impairing RSK1’s ability to translocate to the nucleus and interact with p65/RELA .
-
SL0101 : Reduces phosphorylation of downstream targets (e.g., pS6, eEF2K), halting protein synthesis critical for metastasis .
Reaction Progress Kinetic Analysis (RPKA) Insights
While not explicitly applied to RSK inhibitors, RPKA principles guide mechanistic studies:
-
Same-excess experiments : Used to probe kinase activity under varying substrate ratios, ensuring data relevance to physiological conditions .
-
Differential methods : Enable rate constant determination for reactions like:
Inhibitor-Binding Pockets
-
NTKD binding : Inhibitors like Staurosporine interact with the ATP-binding site, leveraging conserved residues (e.g., Lys94, Glu112) critical for catalysis .
-
C-terminal kinase domain (CTKD) : Autophosphorylation at Ser380 is required for NTKD activation, making it a target for indirect inhibition .
Substrate Phosphorylation
RSK1 phosphorylates substrates such as:
Experimental Validation
-
CRISPR/Cas9 knockout : RSK1/RSK2 silencing eliminates inhibitor efficacy (e.g., SL0101) .
-
Luminescence assays : Confirm transcriptional suppression (e.g., NFκB-driven luciferase) .
-
Phosphoprotein profiling : RPPA data reveal correlations between pRSK1 and mTOR cascade effectors (e.g., pS6, p4E-BP1) .
Scientific Research Applications
Rsk-IN-1 has a wide range of applications in scientific research, including:
Cancer Research: this compound is used to study the role of RSK in cancer cell proliferation, survival, and metastasis.
Neurodegenerative Diseases: The compound is being investigated for its potential to modulate signaling pathways involved in neurodegenerative diseases.
Inflammation: this compound is used to explore the role of RSK in inflammatory responses and its potential as an anti-inflammatory agent.
Cell Biology: Researchers use this compound to study the regulation of cell cycle, apoptosis, and other cellular processes mediated by RSK.
Mechanism of Action
Rsk-IN-1 exerts its effects by inhibiting the activity of ribosomal S6 kinase (RSK). RSK is a serine/threonine kinase that functions downstream of the Ras/Raf/MEK/ERK signaling pathway. Upon activation by extracellular stimuli, RSK phosphorylates various cytosolic and nuclear targets, regulating processes such as cell proliferation, survival, and motility .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Data Tables
Table 1. Biochemical and Cellular Activity
| Compound | RSK1 IC₅₀ (nM) | RSK2 IC₅₀ (nM) | Cell Viability IC₅₀ (MDA-MB-231) |
|---|---|---|---|
| This compound | 12 | 15 | 0.8 µM |
| BI-D1870 | 40 | 45 | 1.5 µM |
| SL0101 | 1200 | 1500 | 15 µM |
Discussion
This compound’s structural optimizations confer advantages over BI-D1870 and SL0101 in selectivity and oral efficacy. However, its solubility remains a bottleneck, necessitating formulation strategies like nanoparticle encapsulation . BI-D1870’s broader kinase inhibition may explain its inferior in vivo performance, while SL0101’s natural origin limits synthetic tunability. Future derivatives of this compound could focus on introducing hydrophilic groups (e.g., PEGylated side chains) to improve pharmacokinetics without compromising target binding .
Biological Activity
Rsk-IN-1 is a selective inhibitor targeting the RSK (p90 ribosomal S6 kinase) family of serine/threonine kinases, specifically RSK1 and RSK2. These kinases play crucial roles in various cellular processes, including cell proliferation, survival, and differentiation. Understanding the biological activity of this compound is essential for its potential therapeutic applications, particularly in cancer treatment.
This compound inhibits the phosphorylation activity of RSK kinases, which are downstream effectors of the ERK signaling pathway. This inhibition can alter various biological processes:
- Cell Proliferation : By inhibiting RSK activity, this compound can reduce cell proliferation in cancer cells. Studies have shown that RSK1 and RSK2 are involved in promoting cell cycle progression through the phosphorylation of key proteins such as c-Fos and cyclin D1 .
- Apoptosis : Inhibition of RSK can enhance apoptosis in cancer cells by disrupting survival signaling pathways. This is particularly relevant in cancers where RSK is overexpressed or hyperactivated .
- Inflammatory Response : RSK kinases are also implicated in regulating inflammatory responses through the activation of transcription factors like NF-κB. Inhibition by this compound may modulate inflammation-related pathways, which could be beneficial in diseases characterized by chronic inflammation .
Research Findings
Recent studies have elucidated the effects of this compound on various cancer cell lines and its potential implications for therapy:
Case Study 1: Glioblastoma
In a study involving glioblastoma-derived cell lines, treatment with this compound resulted in significant downregulation of genes associated with cell adhesion and proliferation. The study highlighted that inhibiting RSK1 specifically impaired cell cycle progression and induced S-phase arrest, suggesting a potential therapeutic strategy for aggressive brain tumors .
Case Study 2: Colorectal Cancer
Another investigation focused on colorectal cancer cells demonstrated that this compound effectively decreased cell viability and induced apoptosis. The results indicated that the inhibition of RSK2 disrupted signaling pathways essential for tumor growth, providing a rationale for further clinical exploration of this compound in CRC treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
